Fosopamine

描述

福索帕明是一种小分子药物,作为多巴胺受体激动剂。 它最初由阿斯利康制药公司开发,用于治疗心血管疾病,尤其是高血压 . 福索帕明的分子式为C9H14NO5P .

准备方法

福索帕明的制备涉及多种合成路线和反应条件。一种方法包括对甲苯磺酸一水合物与三羟甲基氨基甲烷在无水醇溶液中反应,形成三羟甲基氨基甲烷对甲苯磺酸盐。然后将该中间体与磷霉素苯乙胺盐一水合物在另一种无水醇溶液中反应,生成粗福索帕明。 然后将粗产品在无水醇溶液中精制,得到纯福索帕明 .

化学反应分析

福索帕明会发生各种化学反应,包括氧化、还原和取代。这些反应中常用的试剂包括氧化剂,如高锰酸钾,以及还原剂,如硼氢化钠。从这些反应中形成的主要产物取决于所使用的具体条件和试剂。 例如,福索帕明的氧化会导致醌的形成,而还原会产生胺 .

科学研究应用

Treatment of Parkinson's Disease

Fosopamine has been investigated as a potential treatment for Parkinson's disease due to its selective action on dopamine receptors. Research indicates that compounds similar to this compound can protect dopamine-producing neurons from toxins that cause cell death, which is critical in slowing the progression of Parkinson's disease.

Case Study: ML417 Development

- Research Team : Dr. Moritz and Dr. Sibley at NIH

- Findings : ML417, a selective D3 receptor agonist derived from high-throughput screening of compounds, demonstrated protective effects on isolated dopamine neurons against neurotoxic agents.

- Potential Application : ML417 could be used alongside L-DOPA treatments to alleviate motor symptoms associated with Parkinson's disease while preserving remaining dopamine neurons .

Addiction Treatment

This compound's interaction with dopamine receptors also positions it as a candidate for treating addiction. Studies have shown that manipulating dopamine pathways can alter reward-seeking behavior, which is crucial in addiction recovery.

Research Insights

- Protein Function : The protein Npas4 has been identified as a key player in the reward pathway of the brain. Its phosphorylation by MAPK facilitates interactions that influence reward-related behaviors.

- Experimental Results : Mice lacking Npas4 exhibited reduced cocaine-seeking behavior, suggesting that targeting this pathway could lead to effective treatments for cocaine addiction and other stimulant dependencies .

Neuropsychiatric Disorders

The modulation of dopamine receptors by this compound may also extend to treating various neuropsychiatric disorders such as schizophrenia and depression. By fine-tuning dopamine signaling, researchers aim to develop therapies that can mitigate symptoms associated with these conditions.

Potential Mechanisms

- Dopaminergic Modulation : Altering the balance of dopamine receptor activity can impact mood regulation and cognitive function.

- Translational Research : Ongoing studies are exploring how this compound can be integrated into treatment regimens for patients with complex neuropsychological profiles .

Data Table: Summary of Applications

| Application Area | Mechanism of Action | Key Findings | Potential Impact |

|---|---|---|---|

| Parkinson's Disease | D3 receptor agonism | Protects neurons from toxins | Slows disease progression |

| Addiction Treatment | Modulation of reward pathways | Reduces drug-seeking behavior | Aids in recovery from substance abuse |

| Neuropsychiatric Disorders | Dopaminergic signaling modulation | Improves mood and cognition | Enhances quality of life |

作用机制

福索帕明通过作为多巴胺受体激动剂而发挥作用。它与这些受体结合并激活它们,导致各种生理反应。福索帕明的分子靶点包括多巴胺受体 D1、D2、D3、D4 和 D5。 这些受体的激活会导致心率和心脏收缩力的增加,这有助于控制心血管疾病 .

相似化合物的比较

福索帕明与其他多巴胺受体激动剂,如芬多帕明和依比林相似。它在对不同多巴胺受体亚型的特定结合亲和力和选择性方面是独一无二的。 这使得福索帕明与其他类似化合物相比在某些治疗应用中特别有效 .

类似化合物::- 芬多帕明

- 依比林

- 多巴胺

- 阿朴吗啡

生物活性

Fosopamine, a dopamine receptor D agonist, has garnered attention for its potential therapeutic applications, particularly in the context of hypertension and neurological disorders. This article delves into the biological activity of this compound, exploring its mechanisms of action, receptor interactions, and implications for clinical use.

This compound functions primarily as a dopamine receptor D2 (D2R) agonist. Dopamine receptors are classified into two main families: D1-like and D2-like receptors. D2-like receptors, including D2R, are coupled to G proteins that inhibit adenylate cyclase activity, leading to decreased levels of cyclic adenosine monophosphate (cAMP) in the cell. This modulation is crucial for various physiological processes, including motor control and endocrine regulation .

Receptor Interactions

This compound's affinity for D2R has been evaluated through various in vitro studies. A notable study synthesized novel derivatives related to this compound and assessed their binding affinities to D2R. The compound exhibited a low cytotoxic profile and a high likelihood of crossing the blood-brain barrier, which is essential for its efficacy in central nervous system applications .

Biological Activity and Effects

- Cardiovascular Effects :

-

Neurological Implications :

- Dopamine plays a significant role in cognitive functions such as learning and reward processing. Research indicates that dopamine's effects are not limited to immediate cellular responses but extend to broader brain-wide activities, influencing areas like the motor cortex and insular cortex . this compound's ability to enhance dopaminergic signaling may have implications for conditions such as Parkinson's disease and schizophrenia.

- Behavioral Outcomes :

Case Studies

- Hypertension Research : In a controlled study examining the effects of this compound on hypertensive models, researchers found significant reductions in systolic blood pressure following administration. The study highlighted the compound's potential as an adjunct therapy in managing hypertension through its dopaminergic actions.

- Neuropharmacological Studies : In animal models of Parkinson's disease, this compound demonstrated neuroprotective effects by promoting dopaminergic neuron survival and function. These findings suggest that this compound could be beneficial in mitigating the progression of neurodegenerative diseases.

Comparative Analysis of Related Compounds

| Compound | Receptor Target | Affinity Level | CNS Penetration | Clinical Application |

|---|---|---|---|---|

| This compound | D2R | High | High | Hypertension, Neurological |

| Aripiprazole | D2R/D3R | Moderate | Moderate | Schizophrenia |

| Trifluoperazine | D2R | High | Moderate | Antipsychotic |

属性

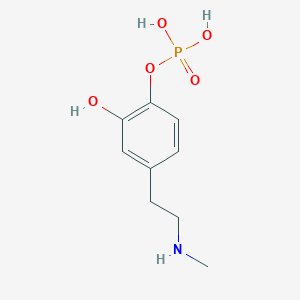

IUPAC Name |

[2-hydroxy-4-[2-(methylamino)ethyl]phenyl] dihydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14NO5P/c1-10-5-4-7-2-3-9(8(11)6-7)15-16(12,13)14/h2-3,6,10-11H,4-5H2,1H3,(H2,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHEGQKBWPSOMHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCC1=CC(=C(C=C1)OP(=O)(O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14NO5P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70869409 | |

| Record name | 2-Hydroxy-4-[2-(methylamino)ethyl]phenyl dihydrogen phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70869409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103878-96-2 | |

| Record name | Fosopamine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103878962 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | FOSOPAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/50Q2Q042YR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。